4-Methylphenyl 4-formylbenzenesulfonate is an organic compound characterized by the presence of a sulfonate group and an aldehyde functional group. It is derived from 4-methylphenol and 4-formylbenzenesulfonic acid. This compound is notable for its potential applications in organic synthesis and pharmaceuticals.
Source: The compound can be synthesized through various methods, primarily involving the sulfonation of aromatic compounds followed by formylation.
Classification: It belongs to the class of sulfonic acids and aldehydes, specifically categorized under aromatic compounds due to its phenyl rings.
The molecular structure of 4-methylphenyl 4-formylbenzenesulfonate can be represented as follows:
CC1=CC=C(C=C1)C(=O)S(=O)(=O)OThe mechanism of action for 4-methylphenyl 4-formylbenzenesulfonate primarily involves its functional groups:
4-Methylphenyl 4-formylbenzenesulfonate has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2